N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as DM-PY-MAB, has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Scientific Research Applications
Drug Discovery
Compounds with similar structures have been evaluated for their potential in drug discovery, particularly for their anti-tubercular activity against Mycobacterium tuberculosis .
Material Science
The unique structure of related compounds suggests potential applications in material science, possibly as precursors in the synthesis of materials with specific desired properties .
Catalysis
Cytotoxic Activity
There is research on related compounds for their cytotoxic activity, which could indicate potential applications in cancer research or treatment .
Anti-Inflammatory and Analgesic Effects
Some benzothiazole derivatives have been studied for their anti-inflammatory and analgesic effects, suggesting possible medical applications .
Antitumor Activity
Thiazole derivatives have been synthesized and reported for their antitumor activity on various human tumor cell lines, which could be another area of application .
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Compounds with a thiazole ring have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the suppression of the cyclooxygenase (COX) enzymes .
Biochemical Pathways
Similar compounds have been found to affect the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit anti-inflammatory activity and inhibition of albumin denaturation .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the solvent environment .
properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15-11-20-21(12-16(15)2)29-23(25-20)26(14-17-5-4-10-24-13-17)22(27)18-6-8-19(28-3)9-7-18/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHGBBYTOKNKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide |
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